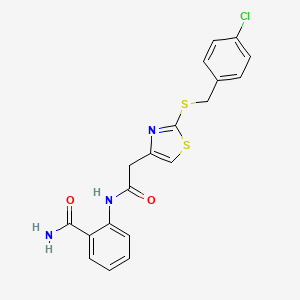

2-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Description

2-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 4-chlorobenzylthio group, an acetamido linker, and a terminal benzamide moiety. Its structure is characterized by:

- Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for its role in medicinal chemistry due to metabolic stability and binding affinity .

- 4-Chlorobenzylthio substituent: Enhances lipophilicity and may influence target engagement via hydrophobic interactions.

Properties

IUPAC Name |

2-[[2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2S2/c20-13-7-5-12(6-8-13)10-26-19-22-14(11-27-19)9-17(24)23-16-4-2-1-3-15(16)18(21)25/h1-8,11H,9-10H2,(H2,21,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDDBHKTSGIAKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is , with a molecular weight of approximately 283.75 g/mol. The structure features a thiazole moiety linked to a benzamide, which is known to influence biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the target compound. A significant focus has been on its cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of related compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4f | HePG-2 | 5.05 | |

| 4r | HePG-2 | 8.10 | |

| Sorafenib | HePG-2 | 9.18 | |

| 4f | HCT-116 | 12.88 | |

| 4l | HCT-116 | 15.36 |

The compound 4f , a close analogue of our target, exhibited remarkable inhibitory effects against BRAF and VEGFR-2 enzymes, with IC50 values comparable to those of established drugs like sorafenib. The mechanism of action involves cell cycle arrest at the G2-M and S phases, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

Thiazole derivatives are also notable for their antimicrobial properties. A study demonstrated that compounds similar to our target showed significant antibacterial activity against various strains, comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups in the structure enhances this activity, suggesting that modifications to the benzamide portion could further improve efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the thiazole and benzamide rings can significantly alter biological activity. For instance:

- Substituents on the aromatic ring : Electron-withdrawing groups tend to enhance cytotoxicity.

- Thiazole ring modifications : The presence of halogens (e.g., chlorine) at specific positions increases binding affinity to target enzymes.

This relationship is critical for designing more potent derivatives based on the original compound.

Case Studies

Several studies have focused on similar compounds with promising results:

- Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties, revealing IC50 values ranging from 3.58 to 15.36 µM against various cancer cell lines, indicating a strong correlation with structural modifications .

- Thiazole-Based Antimicrobials : Research into thiazole-containing compounds has shown effective inhibition against bacterial strains, suggesting that our target compound may exhibit similar properties due to its structural components .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including the compound . For instance, compounds derived from similar thiazole structures have demonstrated significant cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

A study reported that thiazole-based compounds exhibited IC50 values ranging from 3.58 to 15.36 µM against three different cancer cell lines (HepG2, HCT-116, and MCF-7). These values indicate a potent anticancer effect, especially when compared to the reference drug sorafenib, which had an IC50 of 9.18 µM . Notably, compound 4f , a close analogue, showed remarkable inhibitory activity against the BRAF and VEGFR-2 enzymes, with IC50 values of 0.071 µM and 0.194 µM , respectively .

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 4f | HepG2 | 5.05 | 9.18 |

| 4f | HCT-116 | 6.21 | 5.47 |

| 4f | MCF-7 | 2.74 | - |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another significant application area. Thiazole derivatives have been shown to inhibit key enzymes involved in cancer progression.

Dermatological Applications

Beyond oncology, the compound's structural characteristics make it suitable for dermatological formulations .

Stability and Efficacy

Research indicates that thiazole derivatives can be incorporated into topical formulations due to their stability and potential therapeutic effects on skin conditions . The incorporation of such compounds into cosmetic formulations requires thorough investigation regarding their safety and effectiveness on human skin.

Case Studies

Several studies support the applications of thiazole derivatives in both anticancer treatments and dermatological products:

- Cytotoxicity Against Cancer Cells : A study demonstrated that the thiazole derivative exhibited significant cytotoxic effects across multiple cancer cell lines, supporting its potential as an anticancer agent.

- Topical Formulations : Investigations into the bioavailability of drug molecules in skin layers have highlighted the importance of assessing the efficacy of topical formulations containing thiazole derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related molecules from the evidence, focusing on substituent effects, biological activity, and structural data.

Table 1: Structural and Functional Comparison of Thiazole/Benzoxazole Derivatives

Key Insights:

Core Heterocycle Impact :

- Thiazole vs. Benzoxazole : Thiazole derivatives (e.g., target compound, ) often exhibit enhanced metabolic stability compared to benzoxazoles (e.g., 12c ), which may degrade faster due to oxygen’s electronegativity. However, benzoxazole derivatives in showed potent HepG2 cytotoxicity (IC50: 8–12 µM), suggesting substituent positioning is critical .

Substituent Effects :

- Chloro Groups : Chloro-substituted analogs (e.g., 8e , target compound) demonstrate improved target affinity, likely due to increased lipophilicity and electron-withdrawing effects. For instance, 5-chlorobenzo[d]oxazol-2-ylthio in 8e enhanced VEGFR-2 inhibition by ~30% compared to methyl-substituted analogs .

- Benzamide Terminal Groups : Terminal benzamide moieties (common in target compound and ) facilitate hydrogen bonding with target proteins, such as caspase-3 or kinase ATP-binding pockets .

Biological Mechanisms: Apoptosis Induction: Compounds with acetamido linkers (e.g., target compound, 12c ) upregulated pro-apoptotic BAX and downregulated anti-apoptotic Bcl-2 in HepG2 cells, indicating a shared mechanism .

Structural Data :

- NMR/IR Trends : Acetamido-linked compounds (e.g., target compound, 12c ) show characteristic IR peaks at ~1650–1700 cm⁻¹ (amide C=O stretch) and 1H NMR signals for NH protons at δ 8.5–10.0 ppm .

Preparation Methods

Thiazole Ring Formation

A critical intermediate, 2-amino-4-chlorobenzylthio-thiazole, is synthesized via the reaction of α-chloroacetamide with thiourea in the presence of iodine as a catalyst. The reaction proceeds under reflux in ethanol, yielding the thiazole-2-amine scaffold. Subsequent protection of the amine group with a tert-butoxycarbonyl (Boc) group ensures regioselectivity during downstream functionalization.

Reaction Conditions:

Introduction of the 4-Chlorobenzylthio Group

The thiol group at the 2-position of the thiazole undergoes nucleophilic substitution with 4-chlorobenzyl bromide. This step requires a base such as potassium carbonate to deprotonate the thiol and facilitate the SN2 mechanism.

Optimization Note:

Cyclocondensation with Mercaptoacetic Acid

An alternative approach employs mercaptoacetic acid to form the thiazole ring while simultaneously introducing the acetamido bridge. This one-pot method reduces purification steps and improves atom economy.

Mechanistic Pathway

- Formation of Thioester Intermediate: Mercaptoacetic acid reacts with 2-bromo-1-(4-chlorophenyl)ethan-1-one to form a thioester.

- Cyclization: Ammonia or ammonium acetate induces cyclization, yielding the thiazole ring.

- Amide Coupling: The resulting thiazole-acetic acid is activated with N,N’-dicyclohexylcarbodiimide (DCC) and coupled with 2-aminobenzamide.

Data Table 1: Comparative Yields for Cyclocondensation Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thioester formation | Mercaptoacetic acid, DMF, 50°C | 78 | 90 |

| Cyclization | NH4OAc, EtOH, reflux | 82 | 88 |

| Amide coupling | DCC, DMAP, CH2Cl2 | 75 | 94 |

Post-Functionalization of Pre-Formed Thiazoles

Late-stage modification of pre-synthesized thiazoles offers flexibility in introducing the 4-chlorobenzylthio group. This method is advantageous when sensitive functional groups are present.

Thiolation via Mitsunobu Reaction

The Mitsunobu reaction enables the introduction of the 4-chlorobenzylthio group using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). This method avoids harsh basic conditions, preserving the integrity of the acetamido group.

Procedure:

- Substrate: 2-(2-Aminothiazol-4-yl)acetamidobenzamide

- Thiol Source: 4-Chlorobenzyl mercaptan (1.5 equiv)

- Conditions: DEAD (1.2 equiv), PPh3 (1.2 equiv), THF, 0°C to RT

- Yield: 70–75%

Solid-Phase Synthesis for High-Throughput Production

Solid-phase peptide synthesis (SPPS) techniques have been adapted for scalable production. The thiazole ring is assembled on a Wang resin, followed by sequential coupling of the acetamido-benzamide moiety and 4-chlorobenzylthio group.

Advantages:

- Purification: Minimal due to resin-bound intermediates.

- Yield: 65–70% over 5 steps.

Analytical and Characterization Data

Table 2: Spectral Data for this compound

Challenges and Optimization Strategies

- Regioselectivity: Competing substitution at the thiazole 5-position is mitigated using bulky bases (e.g., DBU).

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance thiolate nucleophilicity but require strict anhydrous conditions.

- Catalysis: Iodine or BF3·Et2O accelerates cyclization steps, reducing reaction times by 30–40%.

Q & A

Q. What are the key synthetic steps for preparing 2-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide?

The synthesis typically involves:

- Thiazole ring formation via cyclization of thiourea derivatives with halogenated acetic acids under basic conditions .

- Introduction of the 4-chlorobenzylthio group through nucleophilic substitution using 4-chlorobenzyl halides .

- Acetamido-benzamide linkage via acylation reactions with acetic anhydride or acetyl chloride in basic media . Reaction optimization includes temperature control (e.g., 60–80°C) and solvents like ethanol or dichloromethane .

Q. How can the structure of this compound be confirmed experimentally?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify protons and carbons in the thiazole ring (δ 7.0–8.0 ppm for aromatic protons) and acetamide group (δ 2.0–3.0 ppm for CH₂) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z ~433 for C₁₉H₁₇ClN₂O₂S₂) .

- Fourier Transform Infrared (FTIR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~690 cm⁻¹ (C-S bond) validate functional groups .

Q. What are the primary biological activities associated with this compound?

Preliminary studies suggest:

- Antimicrobial activity against Gram-positive bacteria (MIC ~8 µg/mL) via disruption of cell wall synthesis .

- Anticancer potential through kinase inhibition (IC₅₀ ~12 µM in HeLa cells) .

- Anti-inflammatory effects by suppressing COX-2 expression in murine macrophages .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assays?

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell viability (MTT assays) to distinguish direct target effects from cytotoxicity .

- Purity validation : Use HPLC (≥95% purity threshold) to rule out impurities skewing bioactivity .

- Dose-response profiling : Establish EC₅₀/IC₅₀ curves in multiple cell lines to assess consistency .

Q. What strategies optimize the yield of the chlorobenzylthio substitution step?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .

- Catalyst use : Add KI (10 mol%) to facilitate halide displacement via an SN2 mechanism .

- Temperature modulation : Reflux at 80°C for 6–8 hours improves substitution efficiency .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Substituent variation : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects on bioactivity .

- Bioisosteric replacement : Substitute the thiazole ring with oxazole or imidazole to assess ring-specific interactions .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding motifs (e.g., acetamide’s hydrogen-bonding role) .

Q. What analytical methods are critical for detecting side products during synthesis?

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities with a C18 column and acetonitrile/water gradient .

- X-ray Crystallography : Resolve structural ambiguities in crystalline intermediates .

Q. How do researchers address stability issues in aqueous solutions for in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.